4-Hydroxy omeprazole is primarily synthesized from omeprazole through hydroxylation processes. Omeprazole itself is derived from the benzimidazole class of compounds and is commonly used in treating gastroesophageal reflux disease and peptic ulcers.
Chemically, 4-Hydroxy omeprazole belongs to the class of substituted benzimidazoles. It functions as a proton pump inhibitor, similar to its parent compound, and exhibits properties that may enhance its efficacy or reduce side effects compared to omeprazole.
The synthesis of 4-Hydroxy omeprazole can be achieved through several methods, typically involving the hydroxylation of omeprazole.
The detailed synthetic pathway often involves multiple steps including acetylation, halogenation, and subsequent oxidation to yield the final product. The reaction conditions such as temperature, pH, and choice of solvents significantly influence the yield and purity of 4-Hydroxy omeprazole.
The molecular formula for 4-Hydroxy omeprazole is C17H19N3O3S. The compound features a benzimidazole ring system with a hydroxy group (-OH) at the fourth position, which differentiates it from omeprazole.
4-Hydroxy omeprazole can undergo various chemical reactions typical for phenolic compounds:
The reactivity of the hydroxy group makes it a suitable candidate for conjugation with other therapeutic agents or for modification to enhance pharmacokinetic properties.
As a proton pump inhibitor, 4-Hydroxy omeprazole works by irreversibly binding to the H+/K+ ATPase enzyme system at the secretory surface of gastric parietal cells. This action inhibits gastric acid secretion effectively.
The inhibition leads to decreased acidity in the stomach, promoting healing in conditions like ulcers and gastroesophageal reflux disease. Its mechanism is similar to that of omeprazole but may offer improved efficacy due to its structural modifications.
4-Hydroxy omeprazole has potential applications in:
4-Hydroxy omeprazole (C₁₇H₁₉N₃O₄S; PubChem CID: 9840523) is a primary oxidative metabolite of the proton pump inhibitor (PPI) omeprazole [1] [7]. Structurally, it features a hydroxyl group (-OH) attached at the para position of the pyridine ring of the parent molecule, significantly altering its physicochemical properties. The addition of the polar hydroxyl group increases its water solubility compared to omeprazole, reducing its log P (partition coefficient) by approximately 0.5–1.0 unit [6]. This modification occurs at the 5-position of the benzimidazole moiety, as confirmed via mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy [1].
The compound is synthesized enzymatically in vivo but can also be produced in vitro via chemical oxidation using catalysts like metalloporphyrins or via microbial biotransformation [6]. Its molecular weight is 345.42 g/mol, and it exists as a stable, crystalline solid under standard conditions. Unlike omeprazole, 4-hydroxy omeprazole lacks significant acid-inhibitory activity due to the inability of its sulfenamide intermediate to form the disulfide bond critical for covalent inhibition of the H⁺/K⁺-ATPase pump [7] [9].
Property | Identifier/Value |
---|---|
IUPAC Name | 5-Methoxy-2-[[(4-hydroxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole |
CAS Registry Number | 119141-88-7 |
Molecular Formula | C₁₇H₁₉N₃O₄S |
PubChem CID | 9840523 |
Exact Mass | 361.1097 g/mol |
4-Hydroxy omeprazole is the predominant metabolite formed via cytochrome P450 (CYP)-mediated hydroxylation, primarily catalyzed by the polymorphically expressed enzyme CYP2C19 [2] [4] [10]. After oral or intravenous omeprazole administration, 4-hydroxy omeprazole appears rapidly in plasma, detectable within 30 minutes. Peak concentrations correlate linearly with omeprazole doses up to 40 mg but exhibit nonlinear kinetics at higher doses (e.g., 80 mg) due to partial saturation of CYP2C19 [10].
The metabolic ratio (omeprazole AUC / 4-hydroxy omeprazole AUC) serves as a phenotypic probe for CYP2C19 activity [5]:
Parameter | Omeprazole | 4-Hydroxy Omeprazole |
---|---|---|
Tₘₐₓ (h) | 0.5–3.5 | 1.0–4.0 |
AUC (μmol·h/L) | 1.5–3.0 | 0.8–1.8 |
Half-life (h) | 0.5–1.0 | 1.0–2.5 |
Formation Pathway | Parent drug | CYP2C19 hydroxylation |
Hepatic impairment or drug interactions (e.g., fluvoxamine inhibition) can mimic the PM phenotype ("phenocopy"), elevating omeprazole exposure and reducing 4-hydroxy metabolite formation [5]. Renal excretion accounts for ~15% of the administered omeprazole dose recovered as 4-hydroxy omeprazole within 12 hours [2].
Despite lacking direct therapeutic efficacy, 4-hydroxy omeprazole is a critical biomarker in precision medicine for acid-related disorders. Its plasma concentration informs CYP2C19 metabolic status, guiding omeprazole dosing:
In drug development, 4-hydroxy omeprazole is used to study:
Research also explores its role in enterohepatic recycling, where conjugated metabolites (glucuronides) may be deconjugated in the gut, releasing free 4-hydroxy omeprazole for reabsorption [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7